molecular formula C40H76N2O12 B607592 Gamithromycin CAS No. 145435-72-9

Gamithromycin

Cat. No.: B607592
CAS No.: 145435-72-9
M. Wt: 777.0 g/mol
InChI Key: VWAMTBXLZPEDQO-XBYDMGORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamithromycin (CAS 145435-72-9) is a semisynthetic azalide antibiotic, a subclass of macrolides, developed for the treatment and prevention of bovine respiratory disease (BRD) caused by Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. Structurally, it features a 15-membered lactone ring with a uniquely positioned alkylated nitrogen atom at the 7a position, distinguishing it from classical macrolides . This structural modification enhances its binding affinity to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. Notably, this compound exhibits bactericidal activity against key BRD pathogens, with minimum bactericidal concentrations (MBCs) only one dilution higher than minimum inhibitory concentrations (MICs) . Its pharmacokinetic profile includes rapid absorption, high tissue penetration (particularly in lung tissue and bronchoalveolar cells), and an extended terminal half-life (up to 125 hours in bronchoalveolar cells), enabling single-dose regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gamithromycin involves several steps starting from erythromycin A. The synthetic route includes the following steps :

    Synthesis of 9(E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.

    Conversion to 9(Z)-9-deoxy-9-oxyiminoerythromycin A: .

    Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .

    Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .

    Final conversion to this compound: .

Industrial Production Methods

The industrial production of this compound involves the preparation of an injection solution. One method includes dissolving this compound in water for injection along with vitamin C to improve solubility and stability . Another method involves using phosphoric acid and sodium bisulfite in the preparation process .

Chemical Reactions Analysis

Types of Reactions

Gamithromycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Properties

Gamithromycin belongs to the azalide class of antibiotics, characterized by a 15-membered lactone ring. Its unique structure includes an alkylated nitrogen at the 7a-position, which enhances its antibacterial activity against specific pathogens associated with BRD. The drug is administered via subcutaneous injection and is known for its long half-life, allowing for effective treatment with a single dose.

Key Pharmacokinetic Parameters:

ParameterValue
Elimination Half-life (h)44.9
Volume of Distribution (L/kg)24.9
Clearance (mL/kg/min)11.9

Clinical Applications

  • Treatment of Bovine Respiratory Disease (BRD) :
    • This compound is indicated for the treatment and metaphylaxis of BRD caused by pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni in beef and non-lactating dairy cattle .
    • It has shown rapid efficacy, reaching the site of infection within 30 minutes and typically resulting in clinical improvement within 24 hours .
  • Comparative Efficacy Studies :
    • A field study comparing this compound with tulathromycin demonstrated that while the morbidity rate for calves treated with this compound was higher (31.0% vs. 22.9% for tulathromycin), other health and performance outcomes were statistically similar .
    • Bioequivalence was established for several key metrics, indicating that this compound can be considered equivalent to tulathromycin in controlling BRD under certain conditions .
  • Safety Profile :
    • Clinical studies have reported a wide margin of safety for this compound in target species. Injection site reactions were noted but were dose-related and manageable .

Case Studies and Research Findings

  • Efficacy in Field Conditions : A study involving over 2,500 weaned crossbred beef calves assessed the effectiveness of this compound in preventing BRD. The results indicated that while morbidity was higher compared to tulathromycin, overall health metrics did not significantly differ, suggesting that this compound remains a viable option for BRD management .
  • Pharmacodynamics : Research has indicated that this compound exhibits potent activity against major BRD pathogens, making it a critical tool in veterinary medicine to control respiratory diseases in cattle .

Comparison with Similar Compounds

Structural and Mechanistic Differences

  • Gamithromycin vs. Tulathromycin :
    • This compound : Azalide with a 15-membered lactone ring and nitrogen atom. Binds irreversibly to ribosomes, leading to bactericidal effects .
    • Tulathromycin : A triamilide macrolide with a 13-membered ring. Its structure includes three amine groups, enhancing stability and prolonging tissue retention .
    • Tilmicosin : A 16-membered macrolide with a disaccharide substitution. Primarily bacteriostatic, it lacks the nitrogen modification seen in azalides .

Table 1: Structural and Mechanistic Comparison

Parameter This compound Tulathromycin Tilmicosin
Class Azalide Triamilide macrolide Macrolide
Ring Size 15-membered 13-membered 16-membered
Key Modification 7a nitrogen atom Three amine groups Disaccharide moiety
Activity Bactericidal Bacteriostatic/Bactericidal* Bacteriostatic
Primary Target 50S ribosomal subunit 50S ribosomal subunit 50S ribosomal subunit

*Tulathromycin’s bactericidal activity is concentration-dependent .

Pharmacokinetic and Pharmacodynamic Profiles

  • This compound :
    • Bioavailability : >92% after subcutaneous (SC) administration .
    • Tissue Distribution : Lung tissue concentrations (27.8 µg/g) exceed plasma levels by 16–650x, persisting >15 days post-dose .
    • Half-Life : 62 hours (plasma), 125 hours (bronchoalveolar cells) .
  • Tulathromycin :
    • Bioavailability : ~90% (SC).
    • Tissue Distribution : High lung penetration, with sustained concentrations for 10–15 days .
    • Half-Life : 90 hours (plasma) .
  • Tilmicosin :
    • Bioavailability : ~70% (intramuscular).
    • Tissue Distribution : Moderate lung retention (7–10 days) .
    • Half-Life : 24–36 hours .

Table 2: Pharmacokinetic Comparison

Parameter This compound Tulathromycin Tilmicosin
Bioavailability >92% ~90% ~70%
Lung Tissue Half-Life >15 days 10–15 days 7–10 days
Plasma Half-Life 62 hours 90 hours 24–36 hours

Efficacy in Bovine Respiratory Disease (BRD)

  • This compound vs. Tulathromycin :
    • A 120-day field study (n=2,529 calves) found bioequivalence in BRD control, though this compound had a higher initial morbidity rate (27.3% vs. 23.8%) .
    • This compound showed lower MIC50 values against H. parasuis (0.0625 µg/mL vs. 0.125 µg/mL for tulathromycin), indicating superior potency .
  • This compound vs. Tilmicosin :
    • This compound reduced BRD incidence by 15% compared to tilmicosin in high-risk calves, attributed to faster lung tissue uptake and bactericidal activity .

Table 3: Efficacy Data from Clinical Trials

Study This compound Morbidity Comparator Morbidity Pathogen MIC50 (µg/mL)
BRD Control 27.3% Tulathromycin: 23.8% M. haemolytica: 0.015
MIC Analysis N/A Tulathromycin: 0.125 H. parasuis: 0.0625
Tilmicosin Trial 18% Tilmicosin: 33% P. multocida: 0.03

Resistance and Clinical Implications

  • This compound’s novel structure correlates with lower resistance rates in Streptococcus suis (4/8 isolates susceptible) compared to tulathromycin, which faces resistance from ermA/ermB gene expression .
  • Tilmicosin, widely used since the 1990s, shows increased resistance in M. haemolytica strains, reducing its clinical utility .

Properties

CAS No.

145435-72-9

Molecular Formula

C40H76N2O12

Molecular Weight

777.0 g/mol

IUPAC Name

(3S,4R,5S,8R,10R,11R,12S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29?,30-,31+,32?,33+,34-,35+,37-,38+,39+,40+/m0/s1

InChI Key

VWAMTBXLZPEDQO-XBYDMGORSA-N

SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

Isomeric SMILES

CCCN1C[C@@H]([C@H]([C@](C(OC(=O)[C@@H](C([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C

Canonical SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gamithromycin;  GAM, ML-1709460;  ML 1709460;  ML1709460; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.